(S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid
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Overview
Description
(S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its benzamido group, hydroxyl group, and methyl group attached to a propanoic acid backbone. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursor, which can be derived from natural sources or synthesized through chiral resolution techniques.
Amidation Reaction: The precursor undergoes an amidation reaction with benzoyl chloride in the presence of a base such as triethylamine to form the benzamido group.
Hydroxylation: The intermediate product is then subjected to hydroxylation using reagents like osmium tetroxide or hydrogen peroxide to introduce the hydroxyl group.
Final Steps: The final product is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamido group can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active sites, while the hydroxyl group can participate in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Benzamido-3-hydroxy-2-methylpropanoic acid: The enantiomer of the (S) form, with different stereochemistry.
2-Benzamido-3-hydroxypropanoic acid: Lacks the methyl group, resulting in different chemical properties.
2-Benzamido-2-methylpropanoic acid: Lacks the hydroxyl group, affecting its reactivity and interactions.
Uniqueness
(S)-2-Benzamido-3-hydroxy-2-methylpropanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with molecular targets makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H13NO4 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-benzamido-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-11(7-13,10(15)16)12-9(14)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,12,14)(H,15,16)/t11-/m0/s1 |
InChI Key |
FVWQRKJTTRAXJP-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CO)(C(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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